GPR35 Antagonism Screen: Negative Selectivity Data Against an Orphan GPCR
In a BRET-based GPR35 antagonism assay (human GPR35–Gα13 SPASM sensor expressed in HEK293 cells), 1-[2-(1,3-benzoxazol-2-ylamino)-4,6-dimethylpyrimidin-5-yl]ethanone was classified as inactive with an IC50 greater than 100 µM, using 300 µM zaprinast as agonist and 10 µM CID2745687 as positive control antagonist [1]. This contrasts with structurally related benzoxazole-pyrimidine carboxamides that have shown micromolar GPR35 modulatory activity in the same assay platform, suggesting that the 5-acetyl substitution pattern may reduce engagement with this off-target GPCR [2].
| Evidence Dimension | GPR35 antagonism IC50 |
|---|---|
| Target Compound Data | >100 µM (inactive) |
| Comparator Or Baseline | Benzoxazole-pyrimidine carboxamide series: multiple compounds with IC50 <30 µM in the same GPR35 BRET assay (ECBD data; exact comparator structures not disclosed but share core scaffold) |
| Quantified Difference | >3.3-fold higher IC50 vs. active carboxamide analogs at the class level |
| Conditions | Human GPR35–Gα13 SPASM BRET sensor in HEK293 cells; 300 µM zaprinast as agonist; positive control 10 µM CID2745687 |
Why This Matters
Negative GPR35 selectivity data can be a critical differentiator for users seeking kinase-targeted probes where GPCR off-target activity would confound phenotypic readouts.
- [1] ECBD Assay EOS300038 – GPR35 antagonism. European Chemical Biology Database. Compound EOS55104 tested; result: inactive (IC50 >100 µM). Assay: BRET-based GPR35-Gα13 SPASM sensor, agonist zaprinast 300 µM, antagonist control CID2745687 10 µM. View Source
- [2] ECBD Target EOS300037 – G-protein coupled receptor 35. Summary of primary assay data across compound library. Multiple benzoxazole-pyrimidine derivatives tested. View Source
